Arachidonoyl-N-metil amida

Descripción general

Descripción

Araquidonoil-N-metil amida (Número CAS 156910-29-1) es un análogo de: Araquidonoil-N-metil amida (Número CAS: 156910-29-1) es un análogo de anandamida (AEA), un cannabinoide endógeno. Se une tanto al receptor cannabinoide central (CB1) como al receptor cannabinoide periférico (CB2). Las acciones biológicas de AEA son terminadas por la captación celular y la hidrólisis del enlace amida por la enzima hidrolasa de amida de ácido graso .

Aplicaciones Científicas De Investigación

Chemistry

Arachidonoyl-N-methyl amide serves as a model compound for studying lipid metabolism and cannabinoid receptor interactions. Its structural similarity to anandamide allows researchers to investigate the biochemical pathways involved in endocannabinoid signaling.

Biology

Research has focused on the role of Arachidonoyl-N-methyl amide in endocannabinoid signaling pathways. It has been shown to modulate neurotransmitter release and influence synaptic transmission, which is vital for understanding its effects on neuronal function and behavior .

Medicine

The potential therapeutic applications of Arachidonoyl-N-methyl amide include:

- Pain Management : Studies suggest that this compound may exhibit analgesic properties by modulating pain responses through its action on cannabinoid receptors .

- Neuroprotection : Its interaction with the endocannabinoid system indicates potential benefits in neuroprotective strategies against neurodegenerative diseases.

- Mood Regulation : Given its effects on neurotransmitter systems, Arachidonoyl-N-methyl amide may influence mood and anxiety disorders.

Case Study 1: Prostate Cancer Biomarker

A study identified N-methyl arachidonoyl amine (a related compound) as a potential biomarker for distinguishing prostate cancer from benign prostatic hyperplasia. The negative correlation with lipid profiles like total cholesterol suggests a complex interplay between lipid metabolism and cancer progression.

Case Study 2: FAAH Inhibition

Research indicates that inhibiting fatty acid amide hydrolase (FAAH), which hydrolyzes endocannabinoids like anandamide, can enhance the effects of Arachidonoyl-N-methyl amide. This inhibition has been linked to analgesic and anti-inflammatory effects without the side effects associated with direct cannabinoid receptor agonists .

Mecanismo De Acción

El compuesto probablemente ejerce sus efectos a través de los receptores CB1 y CB2. Se necesitan más investigaciones para dilucidar sus objetivos moleculares precisos y las vías de señalización.

Análisis Bioquímico

Biochemical Properties

Arachidonoyl-N-methyl amide interacts with various biomolecules, including enzymes and proteins . It binds to the human central cannabinoid (CB1) receptor with a Ki of 60 nM . The biological actions of Arachidonoyl-N-methyl amide are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase .

Cellular Effects

Arachidonoyl-N-methyl amide influences cell function by interacting with cell signaling pathways . It binds to cannabinoid receptors, which may impact gene expression and cellular metabolism .

Molecular Mechanism

Arachidonoyl-N-methyl amide exerts its effects at the molecular level through binding interactions with biomolecules . It binds to the CB1 receptor, and this interaction can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Arachidonoyl-N-methyl amide can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of Arachidonoyl-N-methyl amide can vary with different dosages in animal models

Metabolic Pathways

Arachidonoyl-N-methyl amide is involved in metabolic pathways . It is metabolized by the enzyme fatty acid amide hydrolase

Transport and Distribution

Arachidonoyl-N-methyl amide is transported and distributed within cells and tissues

Métodos De Preparación

Rutas sintéticas:: Araquidonoil-N-metil amida se puede sintetizar mediante métodos de química orgánica. Si bien las rutas sintéticas específicas pueden variar, el enfoque general implica la condensación de ácido araquidónico con metilamina. La reacción generalmente ocurre en condiciones controladas, como el uso de solventes y catalizadores apropiados.

Producción industrial:: Aunque no se produce ampliamente en la industria, Araquidonoil-N-metil amida se puede sintetizar a escala de laboratorio para fines de investigación.

Análisis De Reacciones Químicas

Reacciones:: Araquidonoil-N-metil amida puede sufrir varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los estudios detallados sobre su reactividad son limitados.

Reactivos y condiciones comunes::- Oxidación : Se pueden usar agentes oxidantes como permanganato de potasio (KMnO4) o ácido crómico (H2CrO4).

- Reducción : Los agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) pueden reducir el enlace amida.

- Sustitución : Las reacciones de sustitución nucleofílica pueden ocurrir con reactivos apropiados.

Productos principales:: Los productos principales formados a partir de estas reacciones incluirían derivados de Araquidonoil-N-metil amida con grupos funcionales modificados.

Comparación Con Compuestos Similares

La singularidad de Araquidonoil-N-metil amida radica en su similitud estructural con la anandamida. Otros compuestos relacionados incluyen la propia anandamida y otros endocannabinoides.

Actividad Biológica

Arachidonoyl-N-methyl amide (ANM) is a bioactive lipid compound that has garnered attention due to its structural similarity to anandamide, an endogenous cannabinoid. This article delves into the biological activity of ANM, exploring its mechanisms of action, interactions with various receptors, and potential therapeutic applications.

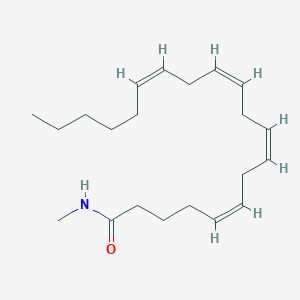

Arachidonoyl-N-methyl amide has the molecular formula and a molecular weight of 317.5 g/mol. It is characterized by an arachidonic acid moiety linked to a methyl amide group, which distinguishes it from other fatty acid amides. The compound is synthesized in situ in biological systems and is primarily hydrolyzed by the enzyme fatty acid amide hydrolase (FAAH), releasing arachidonic acid and N-methyl amine .

Interaction with Cannabinoid Receptors

ANM interacts with both cannabinoid receptors (CB1 and CB2) and transient receptor potential (TRP) channels. These interactions suggest that ANM can modulate pain pathways effectively. Research indicates that ANM has a higher binding affinity for the CB1 receptor compared to other fatty acid amides, which may enhance its pharmacological profile while potentially reducing side effects associated with other compounds in its class .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to Arachidonoyl-N-methyl amide:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Anandamide | Arachidonic acid + ethanolamine | Endocannabinoid; pain relief, appetite regulation |

| N-arachidonoylethanolamide | Arachidonic acid + ethanolamine | Potent CB1 receptor agonist |

| N-palmitoylethanolamide | Palmitic acid + ethanolamine | Anti-inflammatory effects |

| N-arachidonoylglycine | Arachidonic acid + glycine | Modulates pain; interacts with glycine receptors |

| Arachidonoyl-N,N-dimethyl amide | Arachidonic acid + dimethylamine | Weak binding to CB1 receptor; less active than others |

This comparison highlights how ANM's unique methylation at the nitrogen atom alters its binding affinity and biological activity compared to other fatty acid amides.

Case Studies and Research Findings

Several studies have investigated the biological activity of ANM:

- Pain Relief Studies: In animal models, ANM demonstrated significant analgesic effects comparable to those of anandamide. It was effective in reducing inflammatory pain in models of acute and chronic pain .

- Neuroinflammation Research: Research has shown that ANM can modulate neuroinflammatory responses by acting on CB2 receptors, which are primarily expressed in immune cells within the brain .

- Appetite Regulation Investigations: While direct studies on appetite modulation by ANM are sparse, its structural similarity to anandamide suggests potential effects on feeding behavior, warranting further investigation.

Propiedades

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-methylicosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3,(H,22,23)/b8-7-,11-10-,14-13-,17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAWYBRCXMQDBL-ZKWNWVNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study identifies N-methyl arachidonoyl amine as a potential biomarker for distinguishing prostate cancer from benign prostatic hyperplasia. What is the significance of its negative correlation with lipid profiles like total cholesterol, LDL-C, and Apo-B in prostate cancer patients?

A1: The negative correlation between N-methyl arachidonoyl amine and certain lipid profiles (total cholesterol, LDL-C, and Apo-B) specifically in prostate cancer patients [] presents an intriguing observation. While the study itself doesn't delve into the underlying mechanisms of this correlation, it suggests a potential interplay between N-methyl arachidonoyl amine and lipid metabolism pathways that are distinctly altered in prostate cancer. Further research is crucial to understand if this altered lipid metabolism is a driver or a consequence of the disease and if N-methyl arachidonoyl amine plays a direct or indirect role in this process. This knowledge could be crucial for developing novel diagnostic or therapeutic strategies targeting lipid metabolism in prostate cancer.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.